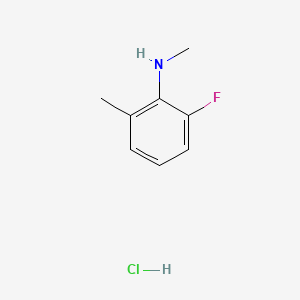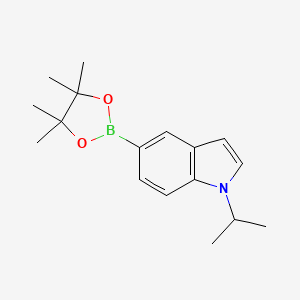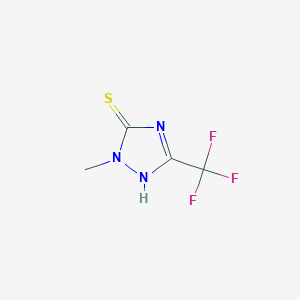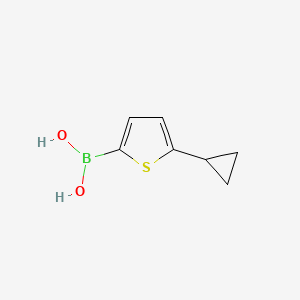
6-Aminopyridine-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S.ClH. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 6-aminopyridine. The reaction is carried out by treating 6-aminopyridine with chlorosulfonic acid, followed by neutralization with a base to obtain the sulfonamide derivative. The hydrochloride salt is then formed by reacting the sulfonamide with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminopyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
6-Aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Aminopyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine: Lacks the sulfonamide group but shares the pyridine ring structure.
2-Aminopyridine: Similar structure but with the amino group at a different position.
Sulfanilamide: Contains a sulfonamide group but with a benzene ring instead of pyridine.
Uniqueness
6-Aminopyridine-2-sulfonamide hydrochloride is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H8ClN3O2S |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
6-aminopyridine-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H |
InChI Key |
JCNVCKAQEXIOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)





![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)


